5-(Naphthalen-1-YL)furan-2(3H)-one

Description

Chemical Identity and Nomenclature

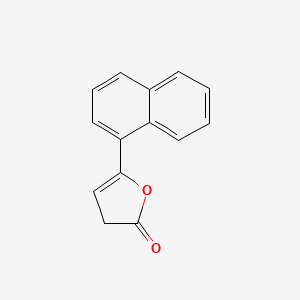

This compound exists as a well-characterized heterocyclic compound with the molecular formula C₁₄H₁₀O₂ and a molecular weight of 210.23 grams per mole. The compound bears the Chemical Abstracts Service registry number 906560-16-5, providing unambiguous identification within chemical databases. According to International Union of Pure and Applied Chemistry nomenclature standards, this molecule is systematically named 5-naphthalen-1-yl-3H-furan-2-one, reflecting its structural composition of a furan-2(3H)-one core bearing a naphthalen-1-yl substituent at the 5-position.

The structural identity of this compound encompasses several important chemical features that define its properties and reactivity patterns. The furan-2(3H)-one framework, also known as gamma-butenolide or gamma-crotonolactone, provides the fundamental heterocyclic backbone. This five-membered lactone ring system contains a carbonyl group that exhibits characteristic reactivity patterns associated with both lactones and alpha,beta-unsaturated carbonyl compounds. The naphthalene substituent at the 5-position introduces additional aromatic character and extends the conjugated system, potentially influencing both the electronic properties and the spatial arrangement of the molecule.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O₂ | |

| Molecular Weight | 210.23 g/mol | |

| CAS Registry Number | 906560-16-5 | |

| IUPAC Name | 5-naphthalen-1-yl-3H-furan-2-one | |

| InChI Key | KSFLWMPJLKCMBH-UHFFFAOYSA-N |

The compound also exists under several synonymous designations, including 5-(naphthalen-1-yl)-2,3-dihydrofuran-2-one and 5-naphthalen-1-yl-3H-furan-2-one, reflecting different approaches to describing the same molecular structure. These alternative names highlight the tautomeric nature of the furanone system and the various ways chemists have approached the systematic naming of this class of compounds. The standardized Simplified Molecular-Input Line-Entry System representation provides computational chemists with a precise structural encoding: C1C=C(OC1=O)C2=CC=CC3=CC=CC=C32.

Historical Context in Heterocyclic Chemistry

The development of furanone chemistry has deep roots in the broader evolution of heterocyclic organic chemistry, representing a field that has consistently provided both fundamental insights and practical applications. Furan derivatives, including furanones, emerged as important synthetic targets due to their widespread occurrence in natural products and their utility as building blocks for more complex molecular architectures. The aromatic character of furan, though modest compared to benzene with a resonance energy of only 67 kilojoules per mole compared to benzene's 152 kilojoules per mole, nevertheless provides sufficient stability for synthetic manipulation while maintaining reactivity that enables further functionalization.

Historical studies of furanone chemistry revealed that these compounds exist in equilibrium with their tautomeric forms, particularly the 2-hydroxyfuran tautomer, which serves as an intermediate in various chemical transformations. This tautomerization, catalyzed by base, became a fundamental aspect of furanone reactivity that synthetic chemists learned to exploit for selective transformations. The beta form of furanones was established as more stable than the alpha form, providing a thermodynamic basis for understanding the preferred structures in synthetic applications.

The recognition that 5-substituted-furan-2(3H)-ones could serve as effective pronucleophiles under organocatalytic conditions marked a significant advancement in the field. Research demonstrated that these compounds undergo deprotonation from the alpha position under basic conditions, transforming them into synthetically valuable dienolates with vinylogous reactivity. This discovery opened new pathways for carbon-carbon bond formation and established furanones as versatile intermediates in complex molecule synthesis. The development of methods for higher-order cycloaddition reactions involving furanones, such as the eight-plus-two cycloaddition with 8,8-dicyanoheptafulvene under Brønsted base catalysis, further expanded the synthetic utility of these compounds.

Significance in Natural Product Analog Design

The structural features of this compound position it as a valuable scaffold for natural product analog development, particularly in the context of designing molecules with enhanced biological activity or improved pharmacological properties. Furanone-based structures have demonstrated significant potential as natural product analogues, with researchers successfully developing compounds that exhibit quorum sensing antagonist activity. The synthesis of 5- and 3-(1'-hydroxyalkyl)-substituted 5H-furan-2-ones, along with 5-alkylidene-5H-furan-2-ones, has revealed important structure-activity relationships in biological systems.

The gamma-butenolide structural motif, which forms the core of furanone chemistry, appears prominently in many bioactive natural products and pharmaceutical compounds. This structural element has been identified as a key pharmacophore in various therapeutic contexts, leading to extensive research into catalytic asymmetric synthesis methods for butenolides and related compounds. The development of asymmetric aldol reactions involving silyloxyfurans with aldehydes has enabled the synthesis of gamma-butenolides with high levels of enantiomeric excess, demonstrating the precision achievable in modern synthetic approaches.

Research into butenolide derivatives has also revealed their potential as environmentally friendly antifouling agents, with structural modifications such as the introduction of tert-butoxycarbonyl groups leading to compounds with improved properties. The structural modification of butenolide frameworks has been shown to alter physical and chemical properties significantly, including changes in odor characteristics, toxicity profiles, and chemical stability. These modifications often involve the strategic placement of protecting groups or functional handles that can modulate both the biological activity and the practical handling characteristics of the resulting compounds.

Properties

IUPAC Name |

5-naphthalen-1-yl-3H-furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-14-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFLWMPJLKCMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC1=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695076 | |

| Record name | 5-(Naphthalen-1-yl)furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906560-16-5 | |

| Record name | 5-(Naphthalen-1-yl)furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It has been found to exhibit potential antimicrobial and cytotoxic activities. In particular, it has shown cytotoxic potential against the human colorectal carcinoma cell line (HT-29).

Mode of Action

Its cytotoxic activity suggests it may interact with cellular targets leading to cell death

Biochemical Pathways

Its cytotoxic activity suggests it may interfere with cellular proliferation and survival pathways

Result of Action

5-(Naphthalen-1-YL)furan-2(3H)-one has demonstrated cytotoxic activity against the human colorectal carcinoma cell line (HT-29), suggesting it may induce cell death. More than 90% and 62% of the cells were found in the apoptotic phase on treatment with certain derivatives of the compound. Further, these derivatives arrested the cell growth in S and G2/M phase of the cell cycle.

Biological Activity

5-(Naphthalen-1-YL)furan-2(3H)-one, a compound featuring a fused naphthalene and furan structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, particularly focusing on its antimicrobial, anticancer, and other pharmacological activities as reported in various studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated significant activity against various bacterial strains.

In Vitro Antimicrobial Studies

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

- Minimum Bactericidal Concentration (MBC) : Corresponding MBC values indicated effective bactericidal activity, with significant reductions in bacterial viability observed.

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Bacillus subtilis | 4.69 | 9.38 |

| Staphylococcus aureus | 5.64 | 11.28 |

| Escherichia coli | 8.33 | 16.66 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines.

Case Studies on Anticancer Effects

- Cell Line Evaluation : In studies involving human cancer cell lines, the compound demonstrated notable antiproliferative effects. For instance, it showed IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines.

- Mechanism of Action : The anticancer activity was attributed to the induction of apoptosis through reactive oxygen species (ROS) generation, which was confirmed by increased cell viability upon treatment with antioxidants.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HG-3 (CLL) | 0.17 - 0.35 | 82 - 95 |

| PGA-1 (CLL) | 0.35 - 1.97 | 87 - 97 |

Other Biological Activities

Beyond antimicrobial and anticancer properties, preliminary research suggests additional biological activities associated with this compound:

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation markers in vitro, suggesting potential use in inflammatory conditions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(Naphthalen-1-YL)furan-2(3H)-one is C14H10O2, with a molecular weight of 210.23 g/mol. Its structure consists of a naphthalene ring fused with a furan moiety, which contributes to its reactivity and biological properties.

Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, studies indicate that certain derivatives can induce cytotoxic effects on human colorectal carcinoma cells (HT-29), suggesting their potential as therapeutic agents against cancer . The mechanism involves interference with cellular proliferation pathways, leading to increased cell death.

Case Study:

In a study by Bonifazi et al. (2010), various derivatives were synthesized and tested for their antiproliferative activities. The results demonstrated that specific modifications to the naphthalene and furan rings could enhance anticancer efficacy, highlighting the importance of structural optimization in drug design.

Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal activities. Research into related naphtho-furan derivatives has revealed their effectiveness against various microbial strains, making them candidates for new antimicrobial therapies .

Case Study:

Ravindra et al. (2006) explored the antimicrobial properties of 1,3,4-oxadiazole derivatives linked to naphtho[2,1-b]furan. Their findings indicated significant activity against both bacterial and fungal pathogens, suggesting that these compounds could be developed into effective treatments for infections.

Photochromic Applications

This compound and its analogs have been studied for their potential in photochromic applications. These compounds can undergo reversible color changes upon exposure to UV light, which is useful in developing materials for optical devices and sensors.

Case Study:

Aiken et al. (2014) reported on the use of naphthofurans as precursors for photochromic benzochromenes, demonstrating their ability to change color under UV irradiation. This property opens avenues for applications in smart materials and photonic devices.

Synthetic Chemistry

The reactivity of this compound has been extensively studied in synthetic organic chemistry. Its ability to participate in electrophilic substitution reactions makes it a valuable building block for synthesizing more complex organic molecules.

Case Study:

Aleksandrov et al. (2018) detailed the synthesis of naphtho-fused 2-(furan-2-yl)-1,3-thiazoles from this compound, showcasing its utility in creating novel compounds with potential biological activities.

Summary Table of Applications

| Application | Description | Key Findings/Studies |

|---|---|---|

| Anticancer Activity | Induces cytotoxic effects on cancer cells | Bonifazi et al., 2010 |

| Antimicrobial Properties | Effective against various bacterial and fungal strains | Ravindra et al., 2006 |

| Photochromic Applications | Exhibits reversible color changes under UV light | Aiken et al., 2014 |

| Synthetic Chemistry | Serves as a building block for synthesizing complex organic molecules | Aleksandrov et al., 2018 |

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogs include:

- 5-(4-Chlorophenyl)furan-2(3H)-one : A model compound for studying enamine derivatization and E/Z isomerism .

- 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one : Features a benzylidene spacer and p-tolyl group, highlighting conformational adaptability for receptor interactions .

- 5-(Hydroxymethyl)furan-2(5H)-one : Contains a polar hydroxymethyl group, influencing solubility and reactivity .

Comparison Table :

Structural Insights :

- Chlorophenyl substituents improve electrophilicity at the furanone ring, facilitating nucleophilic additions .

Solubility and Lipophilicity :

Isomerism and Stability

- E/Z Equilibrium : Enamine derivatives of 5-arylfuran-2(3H)-ones exist as E/Z isomers. The naphthalene group increases the E-isomer preference due to steric and electronic effects, similar to observations in 5-(4-chlorophenyl) derivatives with bulky amines .

- Thermodynamic Stability: The E-isomer is typically more stable in polar solvents (e.g., DMF), as seen in 5-(4-chlorophenyl)-3-(pyridin-2-ylamino)methylidenefuran-2(3H)-one .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Naphthalen-1-YL)furan-2(3H)-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling naphthalene derivatives with furanone precursors via cross-coupling reactions (e.g., Suzuki-Miyaura) or cyclization strategies. Optimization includes solvent selection (polar aprotic solvents like DMF), temperature control (60–100°C), and catalysts (Pd-based for coupling). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard, as demonstrated in analogous furanone syntheses .

Q. Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound derivatives?

- Methodological Answer : Structural confirmation relies on H/C NMR (e.g., δ 2.23–7.74 ppm for protons, δ 20.7–207.2 ppm for carbons), IR (C=O stretch ~1750 cm), and HRMS (e.g., m/z 492.1 [M+H]). X-ray crystallography resolves stereochemistry, as seen in related naphthalene-fused oxazolone structures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines (29 CFR 1910): use fume hoods, nitrile gloves, and goggles. Avoid ignition sources (flammability risk) and store in cool, dry conditions. Refer to SDS data for toxicity profiles (e.g., LD values) and first-aid measures for accidental exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 4.84–4.93 ppm for stereoisomers) may arise from solvent effects (DMSO vs. CDCl) or impurities. Validate via standardized conditions, deuterated solvents, and independent synthesis. Computational NMR prediction tools (DFT) can corroborate experimental data .

Q. What strategies enable regioselective functionalization of the furanone ring in this compound?

- Methodological Answer : Directing groups (e.g., electron-withdrawing substituents) or transition-metal catalysts (e.g., Pd/Cu) enhance selectivity. For example, azidomethylation at C-5 proceeds via hypervalent iodine reagents under mild conditions, as shown in dihydrofuran-2(3H)-one analogs .

Q. How can computational chemistry predict the reactivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess thermal stability (e.g., decomposition pathways). Validate with experimental DSC/TGA data .

Q. What methodologies elucidate the biological activity mechanisms of this compound derivatives?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (PDB protein structures) identify binding modes. Structure-Activity Relationship (SAR) studies optimize substituents (e.g., methoxy, trifluoromethyl) for enhanced potency, as seen in naphthalene-based inhibitors .

Q. How are metabolic stability and degradation pathways of this compound evaluated in biological systems?

- Methodological Answer : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to track phase I/II metabolites (e.g., hydroxylation, glucuronidation). Isotope labeling (e.g., C) quantifies degradation rates. Compare with in silico ADMET predictions .

Notes

- Advanced questions emphasize mechanistic analysis, data reconciliation, and predictive modeling.

- References align with structural, synthetic, and analytical evidence from peer-reviewed studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.